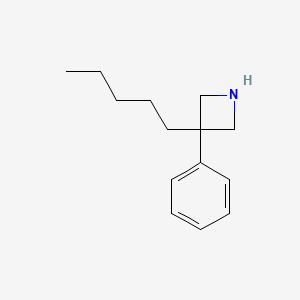
3-Pentyl-3-phenylazetidine
Cat. No. B8778061
M. Wt: 203.32 g/mol
InChI Key: CMSJVFXGFXVLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08877968B2
Procedure details


To a solution containing 5.26 g (14.1 mmol) of toluene-4-sulfonic acid 2-cyano-2-phenylheptyl ester in 25 mL of THF under nitrogen are added cautiously 600 mg (15.5 mmol) of LiAlH4 powder. The reaction medium is stirred for 1 hour at room temperature and then treated with a sodium sulfate paste (hot water+Na2SO4). After stirring for 30 minutes at room temperature, the salts formed are filtered off and the filtrate is evaporated under reduced pressure. The residue is taken up in dichloromethane and washed with aqueous 1N sodium hydroxide solution. The organic phase is dried over sodium sulfate, filtered and evaporated under reduced pressure. 2.90 g of a colourless oil are obtained and used in the following step without further purification.
Name
toluene-4-sulfonic acid 2-cyano-2-phenylheptyl ester
Quantity
5.26 g
Type
reactant
Reaction Step One




Name
water Na2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:4]OS(C1C=CC(C)=CC=1)(=O)=O)#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].S([O-])([O-])(=O)=O.[Na+].[Na+].O.[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH2:16]([C:3]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:1][NH:2][CH2:4]1)[CH2:17][CH2:18][CH2:19][CH3:20] |f:1.2.3.4.5.6,7.8.9,10.11.12.13|
|
Inputs


Step One
|
Name
|
toluene-4-sulfonic acid 2-cyano-2-phenylheptyl ester
|
|
Quantity
|
5.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(COS(=O)(=O)C1=CC=C(C=C1)C)(CCCCC)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
water Na2SO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction medium is stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 minutes at room temperature
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the salts formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous 1N sodium hydroxide solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)C1(CNC1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
